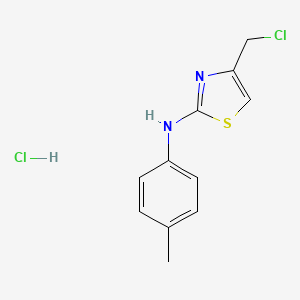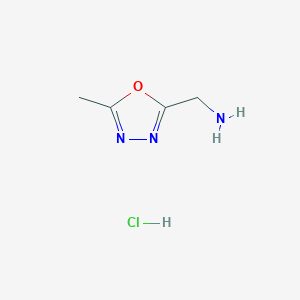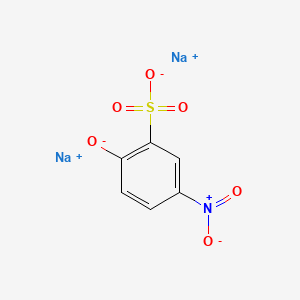
6-Chloro-2,3-bis(hydroxymethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-2,3-bis(hydroxymethyl)pyridine is a chemical compound with the CAS Number: 220001-93-4 . It has a molecular weight of 173.6 and its IUPAC name is (6-chloropyridine-2,3-diyl)dimethanol . It is a white to yellow solid and is stored at refrigerator temperatures .
Molecular Structure Analysis
The InChI code for 6-Chloro-2,3-bis(hydroxymethyl)pyridine is 1S/C7H8ClNO2/c8-7-2-1-5(3-10)6(4-11)9-7/h1-2,10-11H,3-4H2 . This code provides a specific string of characters that represent the 2D structure of the molecule.Physical And Chemical Properties Analysis
6-Chloro-2,3-bis(hydroxymethyl)pyridine is a white to yellow solid . It has a molecular weight of 173.6 and is stored at refrigerator temperatures .Wissenschaftliche Forschungsanwendungen
Synthesis and Application of Trifluoromethylpyridines
- Scientific Field : Agrochemical and Pharmaceutical Industries .
- Application Summary : Trifluoromethylpyridines (TFMP) and its derivatives, which can be synthesized using 6-Chloro-2,3-bis(hydroxymethyl)pyridine, are used extensively in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
- Methods of Application : The synthesis involves a vapor-phase reaction . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Biocatalytic Synthesis
- Scientific Field : Biochemistry .
- Application Summary : 6-Chloro-2,3-bis(hydroxymethyl)pyridine can be used in the biocatalytic synthesis of 2,6-bis(hydroxymethyl)pyridine .
- Methods of Application : This process involves a one-pot biocatalytic synthesis from readily available 2,6-lutidine using recombinant microbial whole cells as catalysts .
- Results or Outcomes : The process is characterized by high productivity and yield, enabling more efficient and perhaps more cost-competitive synthesis than classical chemical routes .
Synthesis of Sensitive Fluorescent Chemosensor for Hg²⁺
- Scientific Field : Analytical Chemistry .
- Application Summary : 2,6-Bis(chloromethyl)pyridine, which can be synthesized from 6-Chloro-2,3-bis(hydroxymethyl)pyridine, can be used in the synthesis of a sensitive fluorescent chemosensor for Hg²⁺ .
- Methods of Application : The chemosensor is composed of two aminonaphthalimide fluorophores and a receptor of 2,6-bis(aminomethyl)pyridine .
- Results or Outcomes : The chemosensor can be used for the detection of Hg²⁺ in aqueous solutions .
Preparation of Carbene Pincer Ligands
- Scientific Field : Organometallic Chemistry .
- Application Summary : 2,6-Bis(chloromethyl)pyridine, which can be synthesized from 6-Chloro-2,3-bis(hydroxymethyl)pyridine, can be used in the preparation of carbene pincer ligands .
- Methods of Application : The carbene pincer ligands are required for the preparation of palladium pincer carbene complex .
- Results or Outcomes : The palladium pincer carbene complex can be used as a catalyst in various organic reactions .
Synthesis of Metal Complexes and Catalysts
- Scientific Field : Inorganic Chemistry .
- Application Summary : 2,6-Pyridinedimethanol, which can be synthesized from 6-Chloro-2,3-bis(hydroxymethyl)pyridine, can be used as a ligand to synthesize a variety of metal complexes and catalysts .
- Methods of Application : The metal complexes and catalysts can be synthesized by reacting 2,6-Pyridinedimethanol with appropriate metal salts .
- Results or Outcomes : The metal complexes and catalysts can be used in various chemical reactions .
Synthesis of Versatile Chemical Intermediate
- Scientific Field : Green Chemistry .
- Application Summary : 6-Chloro-2,3-bis(hydroxymethyl)pyridine can be used in the synthesis of a versatile chemical intermediate, 2,6-bis(hydroxymethyl)pyridine, from naturally-occurring 2,6-lutidine .
- Methods of Application : This process involves a one-pot biocatalytic synthesis using recombinant microbial whole cells as catalysts .
- Results or Outcomes : After scale up, the bioconversion enabled titers exceeding 12 g L−1 with a space–time yield of 0.8 g L−1 h −1 . This biocatalytic route offers a simpler and more sustainable alternative to multistep organic synthesis protocols .
Safety And Hazards
The safety information for 6-Chloro-2,3-bis(hydroxymethyl)pyridine includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
[6-chloro-2-(hydroxymethyl)pyridin-3-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2/c8-7-2-1-5(3-10)6(4-11)9-7/h1-2,10-11H,3-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AURNCCDRERCCJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1CO)CO)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2,3-bis(hydroxymethyl)pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}butanoic acid](/img/structure/B1357936.png)

![5-Methyl-4-(methylsulfanyl)pyrrolo[2,1-F][1,2,4]triazine](/img/structure/B1357939.png)
![[1-(2,2-Dimethylpropyl)piperidin-4-yl]methanol](/img/structure/B1357943.png)




